molecular formula C7H5F3N2O B13472358 6-Amino-2,3,4-trifluorobenzamide

6-Amino-2,3,4-trifluorobenzamide

Cat. No.: B13472358
M. Wt: 190.12 g/mol
InChI Key: UOLWXOQCMVMJHZ-UHFFFAOYSA-N
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Description

6-Amino-2,3,4-trifluorobenzamide is an organic compound with the molecular formula C7H5F3N2O It is a derivative of benzamide, where the benzene ring is substituted with three fluorine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3,4-trifluorobenzamide typically involves the introduction of fluorine atoms and an amino group onto a benzamide backbone. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluoronitrobenzene is reacted with ammonia or an amine under suitable conditions to replace the nitro group with an amino group. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

6-Amino-2,3,4-trifluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which 6-Amino-2,3,4-trifluorobenzamide exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2,3,4-Trifluorobenzamide: Lacks the amino group, making it less reactive in certain biochemical applications.

    6-Amino-2,3-difluorobenzamide: Has one less fluorine atom, which can affect its chemical properties and reactivity.

    6-Amino-2,4,5-trifluorobenzamide: Different fluorine substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 6-Amino-2,3,4-trifluorobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

6-amino-2,3,4-trifluorobenzamide

InChI

InChI=1S/C7H5F3N2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13)

InChI Key

UOLWXOQCMVMJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)N)N

Origin of Product

United States

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